molecular formula C22H14FNO3 B4585105 N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4585105
M. Wt: 359.3 g/mol
InChI Key: SRVJTYZITDBXNW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a useful research compound. Its molecular formula is C22H14FNO3 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.09577147 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Polymorphism

Research has highlighted the significance of crystallography in understanding the polymorphic nature of compounds structurally related to N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide. For instance, studies on disorder-induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide have revealed how positional disorder in the crystal structure can lead to polymorphism, affecting the molecular conformation and packing within the crystal lattice through hydrogen bonds and weak intermolecular interactions (Chopra & Row, 2008).

Photophysics and Anion Sensing

Another study explored the photophysical behavior of a fluorescent molecular system structurally similar to this compound, demonstrating its potential as a selective sensor for fluoride ions. This was achieved through specific interactions leading to observable changes in absorption and emission properties, pinpointing the compound's utility in detecting fluoride ions in various settings (Sarkar & Samanta, 2007).

Medicinal Chemistry

In medicinal chemistry, the focus has been on synthesizing and evaluating compounds with structures related to this compound for their biological activities. For example, studies have developed compounds targeting the serotonin 1A receptors in the brain, suggesting potential applications in treating neurological disorders (Kepe et al., 2006). Another area of research involves the development of fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors, highlighting the role of such compounds in diagnostic imaging and cancer research (Tu et al., 2007).

Bioimaging

The utility of phenoxazine-based fluorescent chemosensors, which share structural features with this compound, has been demonstrated in bioimaging applications. Such compounds have been developed for the discriminative detection of ions like Cd2+ and CN−, with further applications in live cell and zebrafish imaging, underscoring their importance in environmental monitoring and biological research (Ravichandiran et al., 2020).

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO3/c23-18-9-2-3-10-19(18)24-21(25)16-8-5-7-14(12-16)17-13-15-6-1-4-11-20(15)27-22(17)26/h1-13H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJTYZITDBXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.